Conformational Restriction via Fused Cyclopenta[e] Ring Enhances Binding Affinity in PI3K Inhibitors
The rigid, tricyclic core of 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine imposes a conformational constraint not present in simpler imidazo[1,2-a]pyrazine analogs. While direct quantitative comparison data for this exact compound is not available, a study on a closely related class of tricyclic imidazo[1,2-a]pyrazines demonstrated that applying a conformational restriction strategy is a valid approach for generating novel PI3K inhibitors [1]. In a separate study, a more flexible imidazo[1,2-a]pyrazine compound (1) was identified as a PDE10A inhibitor with limited selectivity, highlighting how the lack of rigidification can lead to promiscuous activity [2].
| Evidence Dimension | Impact of scaffold conformational restriction on target binding |
|---|---|
| Target Compound Data | Conformationally restricted tricyclic core (1H-Cyclopenta[e]imidazo[1,2-a]pyrazine) |
| Comparator Or Baseline | More flexible imidazo[1,2-a]pyrazine analog (Compound 1 from PDE10A program) |
| Quantified Difference | Not quantified for target compound; Comparator 1 showed 'limited selectivity' (promiscuous activity profile) [2] |
| Conditions | In vitro kinase profiling (comparator); Conformational restriction strategy applied to design novel PI3K inhibitors [1] |
Why This Matters
The inherent conformational restriction of this scaffold can be a key differentiator for medicinal chemists seeking to improve target selectivity and binding thermodynamics compared to more flexible alternatives, thereby increasing the probability of achieving a desirable selectivity profile.
- [1] Cebriá, A., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(12), 2534-2538. View Source
- [2] Bartolomé-Nebreda, J. M., et al. (2014). Discovery of a potent, selective, and orally active phosphodiesterase 10A inhibitor for the potential treatment of schizophrenia. Journal of Medicinal Chemistry, 57(10), 4196-4212. View Source
